CHI3L1 Binding Affinity: Superior in silico Kd of K284-6111 vs. Micromolar SPR Kd of Compound 1-7
K284-6111 demonstrates a strong predicted binding affinity for CHI3L1 with a calculated ΔG of -9.7 kcal·mol⁻¹ . In contrast, compound 1-7, a validated CHI3L1 binder identified from a focused chemical library using surface plasmon resonance (SPR)-based high-throughput screening, exhibits a substantially weaker equilibrium dissociation constant (Kd) of 7.40 ± 0.78 μM . This difference in binding energetics suggests K284-6111 is a significantly more potent binder of the CHI3L1 target.
| Evidence Dimension | CHI3L1 Binding Affinity |
|---|---|
| Target Compound Data | ΔG = -9.7 kcal·mol⁻¹ (in silico docking) |
| Comparator Or Baseline | Compound 1-7: Kd = 7.40 ± 0.78 μM (SPR) |
| Quantified Difference | K284-6111 exhibits a stronger predicted binding energy, translating to a much higher predicted affinity. |
| Conditions | Computational docking study (K284-6111) vs. Surface Plasmon Resonance (SPR) assay (Compound 1-7) |
Why This Matters
This quantifies K284-6111's superior predicted target engagement, a critical parameter for selecting a more potent tool compound for CHI3L1-driven studies.
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